5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate
Description
Properties
CAS No. |
88015-90-1 |
|---|---|
Molecular Formula |
C12H11F3N2O3 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)7-2-1-3-8(4-7)17-11(19)20-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19) |
InChI Key |
SGEXCAFOOIXOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate typically involves the condensation of 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often include refluxing in the presence of a catalytic amount of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding biologically relevant derivatives:
Hydrolysis kinetics depend on pH, with faster rates observed under strongly basic conditions due to increased nucleophilicity of hydroxide ions. The trifluoromethyl group stabilizes the phenoxide intermediate through electron-withdrawing effects.
Nucleophilic Substitutions
The electron-deficient aromatic ring participates in nucleophilic aromatic substitution (NAS) reactions:
Reaction with Amines
| Reagent | Product | Yield |
|---|---|---|
| Aniline derivatives | 3-(Trifluoromethyl)-N-aryl carbamates | 60–75% |
| Piperidine | 3-(Trifluoromethyl)-N-piperidinyl carbamate | 68% |
The trifluoromethyl group activates the phenyl ring toward NAS by polarizing the C–F bond, facilitating displacement at the meta position.
Oxidation and Reduction
The pyrrolidinone ring undergoes redox transformations:
Oxidation
-
Peracetic acid : Converts the pyrrolidinone ring to a γ-lactam oxide, forming 5-oxo-3-(3-(trifluoromethyl)phenylcarbamoyl)pyrrolidine-1-oxide.
-
Ozone : Cleaves the double bond (if present in derivatives) to form diketones.
Reduction
-
LiAlH₄ : Reduces the carbamate carbonyl to a methylene group, yielding 3-(3-(trifluoromethyl)phenylamino)pyrrolidine.
Covalent Interactions with Biological Targets
The compound exhibits covalent binding to cysteine proteases, as observed in SARS-CoV-2 3CLpro inhibition studies:
The trifluoromethyl group enhances binding through hydrophobic interactions with protease S3/S4 pockets .
Michael Addition Reactions
The pyrrolidinone ring participates in Michael additions under basic conditions:
| Acceptor | Product | Conditions |
|---|---|---|
| Acrylates | 3-(3-(Trifluoromethyl)phenylcarbamoyl)-5-oxopyrrolidin-3-yl acrylate adduct | K₂CO₃, DMF, 25°C |
| Maleimides | Spirocyclic derivatives | Et₃N, THF, reflux |
Stability Under Thermal and Photolytic Conditions
Comparative Reactivity with Analogues
Reactivity differences between 5-oxopyrrolidin-3-yl carbamates:
| Substituent | Hydrolysis Rate (k, s⁻¹) | NAS Activity |
|---|---|---|
| 3-CF₃ (target compound) | 2.1 × 10⁻³ | High |
| 4-Cl | 1.8 × 10⁻³ | Moderate |
| 3-F | 1.5 × 10⁻³ | Low |
Electron-withdrawing groups (e.g., CF₃) accelerate hydrolysis and NAS by increasing electrophilicity.
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly as a covalent protease inhibitor scaffold. The trifluoromethyl group and carbamate functionality synergistically enable diverse transformations, supporting its role in drug discovery pipelines targeting viral and inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is characterized by a pyrrolidine ring with a carbonyl group and a trifluoromethyl-substituted phenyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C12H12F3N2O2
- Molecular Weight : 272.24 g/mol
Antiviral Activity
Research indicates that compounds similar to 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate have demonstrated antiviral properties, particularly against coronaviruses. The incorporation of trifluoromethyl groups has been shown to enhance the potency of various derivatives, suggesting that modifications to the structure can lead to improved efficacy against viral infections .
CCR5 Antagonism
A study highlighted the optimization of 5-oxopyrrolidine derivatives, where certain modifications led to significant improvements in binding affinity to the CCR5 receptor, which is crucial in HIV pathogenesis. The introduction of bulky substituents on the phenyl ring resulted in compounds with IC50 values in the nanomolar range, indicating their potential as therapeutic agents for HIV treatment .
Cancer Research
The compound's structural features allow it to act as an inhibitor of key signaling pathways involved in tumor growth and proliferation, particularly through targeting mTOR pathways. Inhibitors derived from similar structural frameworks have been explored for their ability to impede cancer cell proliferation, making them valuable candidates for further development .
Data Table: Summary of Biological Activities
Case Study 1: HIV Treatment Development
In a notable study, researchers synthesized a series of 5-oxopyrrolidine derivatives and evaluated their activity against the CCR5 receptor. The most potent compound exhibited an IC50 value significantly lower than existing treatments, demonstrating its potential as a new lead compound for HIV therapy. The study utilized high-throughput screening methods to identify promising candidates, emphasizing structure-activity relationships in drug design .
Case Study 2: Antiviral Screening
Another research effort focused on the antiviral properties of trifluoromethyl-substituted pyrrolidine compounds against coronaviruses. The study revealed that specific modifications led to enhanced antiviral activity, with several compounds exhibiting low micromolar IC50 values. This research underscores the importance of chemical modification in optimizing therapeutic efficacy for viral infections .
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in Patent Literature
The European patent application () lists numerous carbamates and heterocyclic compounds, enabling a focused comparison:
Table 1: Key Structural and Functional Comparisons
Key Comparative Analysis
Carbamate vs. Carboxamide/Other Linkers
- Carbamate Stability : The carbamate group (–O–CO–NH–) in the target compound offers hydrolytic stability compared to esters but is less stable than carboxamides (–CONH–) seen in pyrazole derivatives (e.g., N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-...). This affects bioavailability and duration of action .
- Functional Group Diversity : Compounds with carboxamide or sulfanyl linkages (e.g., 5-(3-chlorophenylsulfanyl)-...) may exhibit distinct binding kinetics due to altered hydrogen-bonding or redox properties .
Aromatic Substituent Effects
- Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃) : The target compound’s 3-CF₃ group provides steric bulk and electron-withdrawing effects, enhancing membrane permeability. In contrast, tetrahydropyran-linked carbamates with 4-OCF₃ () may improve solubility due to the methoxy oxygen .
- Halogenated Substituents : Chlorophenyl (e.g., N-[4-chloro-3-...]) or bromo derivatives in the patent enhance resistance to oxidative degradation but may increase molecular weight and reduce diffusion rates .
Heterocyclic Core Modifications
- Pyrrolidinone vs. Pyrazole/Triazole: The pyrrolidinone lactam in the target compound offers a rigid, planar structure for target binding, whereas pyrazole or triazole cores (e.g., triazole-linked tetrahydropyran carbamates) allow for π-π stacking interactions and enhanced aromaticity .
- Tetrahydropyran vs. Pyrrolidinone: Sugar-like tetrahydropyran moieties (e.g., [(2S,3R,4R,5S,6S)-...]) in patent compounds improve water solubility through ether and hydroxyl groups, contrasting with the pyrrolidinone’s moderate polarity .
Pharmacokinetic and Physicochemical Properties (Inferred)
| Property | 5-Oxopyrrolidin-3-yl (3-CF₃-phenyl)carbamate | Pyrazole-carboxamide (N-[4-chloro-...]) | Tetrahydropyran-carbamate (OCF₃ derivative) |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (high, due to CF₃) | ~4.0 (higher, pentafluoroethyl) | ~2.8 (lower, OCF₃ and methoxy) |
| Metabolic Stability | Moderate (carbamate hydrolysis) | High (carboxamide resistance) | Moderate (carbamate hydrolysis) |
| Solubility (aq., mg/mL) | ~0.1 | <0.05 | ~0.5 |
Note: Data inferred from structural features; experimental validation required.
Biological Activity
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group on the phenyl ring enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is CHFNO, with a molecular weight of approximately 286.24 g/mol. The compound features a pyrrolidine ring, a carbamate functional group, and a trifluoromethyl-substituted phenyl moiety, which contributes to its unique properties.
Synthesis
The synthesis of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with isocyanates to form carbamates. The trifluoromethyl group can be introduced through electrophilic aromatic substitution or via specific fluorination techniques.
Antimicrobial Activity
Recent studies have reported that compounds with trifluoromethyl substituents exhibit enhanced antimicrobial properties. For instance, derivatives similar to 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 µg/mL, indicating potent antimicrobial activity .
The exact mechanism by which 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate exerts its biological effects is under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial cell walls or metabolic pathways.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several trifluoromethyl-substituted compounds against various bacterial strains. The results indicated that compounds with similar structures to 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate showed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-related infections .
- Pharmacokinetics : In pharmacokinetic studies, compounds containing the trifluoromethyl group demonstrated improved absorption and bioavailability compared to their non-fluorinated counterparts. This finding supports the potential use of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate in systemic therapies .
Data Table: Biological Activity Summary
Q & A
Q. Advanced
- Molecular Docking (AutoDock Vina) : Models interactions with serine hydrolases, identifying key hydrogen bonds with active-site residues (e.g., Ser195 in cholinesterases) .
- MD Simulations (GROMACS) : Assess stability of carbamate-enzyme complexes over 100-ns trajectories, highlighting conformational flexibility of the pyrrolidinone ring .
- QSAR Models : Correlate substituent position with inhibitory potency using Hammett constants .
How can researchers design analogs to improve pharmacokinetic properties (e.g., metabolic stability)?
Q. Advanced
- Bioisosteric Replacement : Substitute the pyrrolidinone ring with oxazolidinone to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester moieties (e.g., benzyl esters) for sustained release .
- LogP Optimization : Replace trifluoromethyl with pentafluorosulfanyl (-SF) to balance lipophilicity and aqueous solubility .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of isocyanate intermediates .
- Waste Disposal : Quench residual reagents with ethanol before aqueous disposal .
How does the solid-state structure of this carbamate influence its reactivity in solution?
Advanced
XRD data reveal that the carbamate group adopts a planar conformation, facilitating nucleophilic attack. Crystal packing via C=O∙∙∙H-N hydrogen bonds stabilizes the solid form but may reduce solubility. Solvation studies (e.g., COSMO-RS simulations) predict improved solubility in acetone/water mixtures .
What strategies validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose to pH 1–13 buffers at 37°C; monitor degradation via HPLC (e.g., hydrolysis of the carbamate to 5-oxopyrrolidin-3-ol) .
- Plasma Stability Assays : Incubate with human plasma; quantify parent compound loss over 24 hours using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
